molecular formula C8H9FO2S B13194190 (4-Methylphenyl)methanesulfonyl fluoride CAS No. 110661-60-4

(4-Methylphenyl)methanesulfonyl fluoride

Cat. No.: B13194190
CAS No.: 110661-60-4
M. Wt: 188.22 g/mol
InChI Key: HRBKXAXWOYMBCN-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a derivative of methanesulfonyl fluoride, where the hydrogen atom on the benzene ring is replaced by a methyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylphenyl)methanesulfonyl fluoride can be synthesized through the reaction of (4-Methylphenyl)methanesulfonyl chloride with a fluoride source such as potassium fluoride or potassium bifluoride in an aqueous medium. The reaction is typically carried out under mild conditions, and the product is isolated by steam distillation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, it can hydrolyze to form (4-Methylphenyl)methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: The major product is (4-Methylphenyl)methanesulfonic acid.

    Reduction: The major product is (4-Methylphenyl)methanesulfide.

    Hydrolysis: The major product is (4-Methylphenyl)methanesulfonic acid.

Scientific Research Applications

(4-Methylphenyl)methanesulfonyl fluoride has several applications in scientific research:

    Biology: It serves as an inhibitor of enzymes such as acetylcholinesterase, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying active site residues. For example, it inhibits acetylcholinesterase by forming a covalent bond with the serine residue in the active site, thereby preventing the breakdown of acetylcholine. This inhibition is irreversible and requires the synthesis of new enzyme molecules to restore activity .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: Similar in structure but lacks the methyl group on the benzene ring.

    (4-Methylphenyl)methanesulfonyl chloride: Similar but contains a chloride group instead of fluoride.

    (4-Methylphenyl)methanesulfonic acid: Similar but contains a hydroxyl group instead of fluoride.

Uniqueness

(4-Methylphenyl)methanesulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the methyl group at the para position enhances its lipophilicity and alters its reactivity compared to methanesulfonyl fluoride. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

(4-methylphenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKXAXWOYMBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278368
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-60-4
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzenemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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